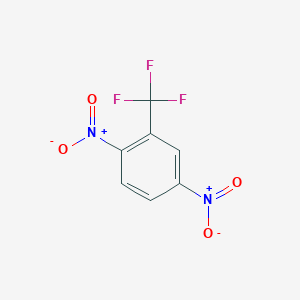
1,4-Dinitro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dinitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving nitration and trifluoromethylation reactions. One common method involves the nitration of 2-(trifluoromethyl)aniline followed by oxidation to introduce the nitro groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dinitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives such as 2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dinitro-2-(trifluoromethyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is employed in the production of agrochemical products such as herbicides and pesticides.
Dyestuffs: The compound is used in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,4-Dinitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitro groups can undergo reduction to form amino derivatives, which can further react with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar in structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains chlorine atoms instead of nitro groups.
Uniqueness
1,4-Dinitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The combination of these groups makes it a valuable intermediate in various chemical processes and applications .
Propriétés
Numéro CAS |
870083-04-8 |
|---|---|
Formule moléculaire |
C7H3F3N2O4 |
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
1,4-dinitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12(15)16/h1-3H |
Clé InChI |
NQFUUIZLJHEWSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


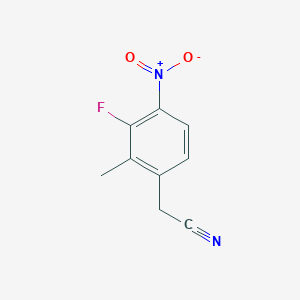
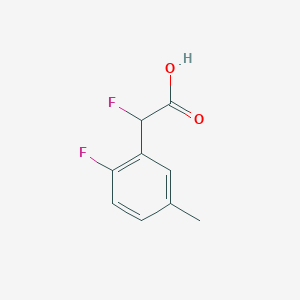
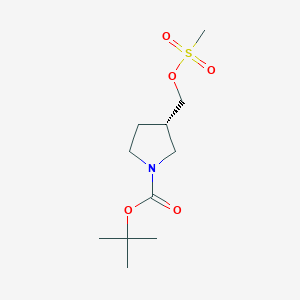
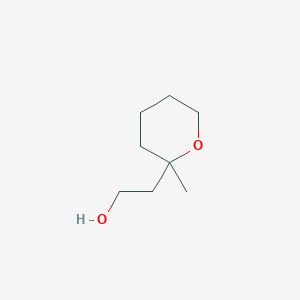
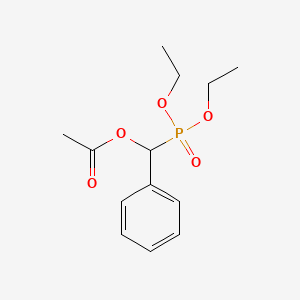
![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
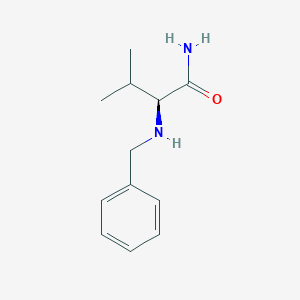
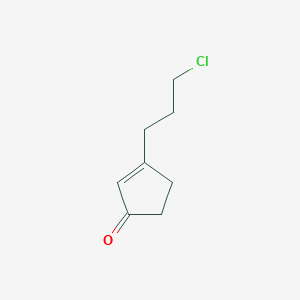
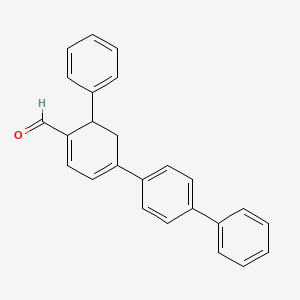
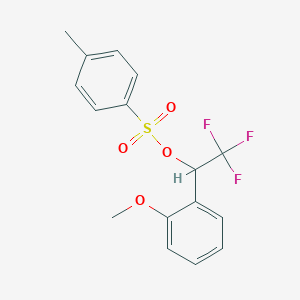

![4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13088375.png)


